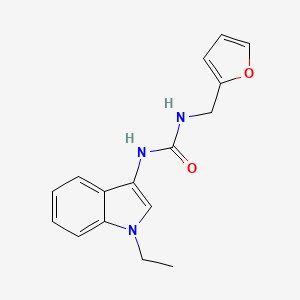

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic urea derivative featuring two heterocyclic moieties: a 1-ethyl-substituted indole and a furan-2-ylmethyl group. The indole scaffold is renowned for its prevalence in bioactive molecules, including pharmaceuticals and natural products, due to its ability to interact with biological targets via hydrogen bonding and π-π stacking . The furan ring, a five-membered oxygen-containing heterocycle, is frequently employed in drug design for its metabolic stability and synthetic versatility . The urea linker (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with enzymes or receptors, which often enhances binding affinity .

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPUDXOEBGCIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

Alkylation: The indole derivative can be alkylated using ethyl iodide in the presence of a base to introduce the ethyl group at the nitrogen atom.

Formation of the Urea Linkage: The final step involves reacting the ethylated indole with furan-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole and furan rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving indole and furan derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with indole and furan rings can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

1-[(±)-Trans-1-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-4-Oxoazetidin-3-yl)-3-(Furan-2-ylmethyl)urea (4d)

- Structure: Combines a β-lactam (azetidinone) core with a furan-2-ylmethyl-urea group and fluorophenyl/methoxyphenyl substituents.

- Synthesis: Prepared via reaction of furfuryl isocyanate with an azetidinone precursor, yielding a 90% product .

- Physicochemical Properties : Melting point = 188.8–189.9°C; FTIR peaks at 1732 cm⁻¹ (C=O stretch of β-lactam) and 1650 cm⁻¹ (urea C=O) .

1-(Furan-2-ylmethyl)-3-[4-[[4-(Furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea

- Structure: A bis-furan-urea derivative with a carbamoylaminophenyl linker (CAS: 6298-31-3; Formula: C₂₅H₂₄N₄O₄) .

- Physicochemical Properties : Molecular weight = 441.53 g/mol; higher lipophilicity due to dual furan and phenyl groups.

1-[3-[2-(1H-Indol-3-yl)ethylsulfamoyl]phenyl]-3-(1,3-Thiazol-2-yl)urea

This compound

- Structure : Unique combination of 1-ethylindole and furan-2-ylmethyl groups linked by urea.

- Hypothesized Properties :

- Molecular Weight : ~314.35 g/mol (estimated from formula).

- Bioactivity : Likely interacts with indole-binding targets (e.g., kinases or GPCRs) while the furan group may confer metabolic resistance.

Comparative Analysis Table

*Calculated from formula in .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C21H22N4O and a molecular weight of 346.434 g/mol, this compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related indole compounds can induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents. For instance, derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells, indicating effective growth inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative A | A549 | 49.85 |

| Indole Derivative B | HCT116 | 0.75 - 4.21 |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 10–100 µg/mL.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes associated with disease progression, particularly in neurodegenerative disorders. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment. Selective inhibition profiles have been observed in related compounds, with some showing IC50 values as low as 0.13 µM against butyrylcholinesterase (BuChE).

The biological activity of this compound is likely mediated through multiple mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.

- Antioxidant Activity : Scavenging of free radicals, reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

In a controlled study, a series of indole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the furan moiety significantly enhanced anticancer activity, with some compounds displaying potent cytotoxic effects.

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of indole derivatives, including our compound of interest. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.